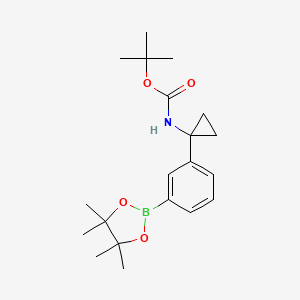![molecular formula C13H13F2N B2577404 3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene CAS No. 2031260-59-8](/img/structure/B2577404.png)
3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene, commonly known as DFO, is a compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. DFO is a bicyclic compound that contains a nitrogen atom and two fluorine atoms on its phenyl ring. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Transition-metal Phosphors with Cyclometalating Ligands
Cyclometalating chelates, which may include fluorinated aromatic compounds, play a significant role in creating phosphorescent complexes highly emissive at room temperature. These complexes find applications in organic light-emitting diodes (OLEDs), with the potential to tune emission wavelengths across the visible spectrum. The study by Chi and Chou (2010) emphasizes the utility of cyclometalating ligands in developing advanced materials for displays and illumination devices (Chi & Chou, 2010).
Environmental Biodegradability of Polyfluoroalkyl Chemicals
Liu and Avendaño's review (2013) on the microbial degradation of polyfluoroalkyl chemicals, which are used in numerous industrial and commercial applications, underlines the environmental fate of such compounds. The study focuses on the degradation pathways, half-lives, and the formation of persistent degradation products, which are crucial for assessing the environmental impact of fluorinated chemicals (Liu & Avendaño, 2013).
Engineered Nanomaterials (ENMs)
Westerhoff and Nowack (2013) discuss the fate and transport modeling of ENMs, including fluorinated compounds. This research is vital for understanding how these materials distribute in the environment and assessing their potential risks. The study suggests global descriptors for ENMs, which could include fluorinated compounds, to predict their environmental behavior (Westerhoff & Nowack, 2013).
Fluorinated Alternatives to Long-chain Perfluoroalkyl Substances
Wang et al. (2013) review the transition to safer fluorinated alternatives for applications in various sectors, including textile and food contact materials. The study highlights the need for further toxicological assessments to ensure these alternatives' safety for human health and the environment (Wang et al., 2013).
Developmental Toxicity of Perfluoroalkyl Acids
Lau, Butenhoff, and Rogers (2004) provide a critical overview of the developmental toxicity associated with perfluoroalkyl acids like PFOS and PFOA. This review underscores the importance of understanding the toxicological profiles of fluorinated compounds to assess their safety effectively (Lau et al., 2004).
Eigenschaften
IUPAC Name |
3-(2,4-difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N/c14-10-1-2-11(13(15)7-10)12-8-16-5-3-9(12)4-6-16/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSSSOPOQZCBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2577321.png)

![N-(1-cyanocycloheptyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2577325.png)
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-[(methoxyamino)methylene]acetamide](/img/structure/B2577326.png)
![N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2577327.png)


![3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2577332.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2577336.png)
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2577337.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2577339.png)

![1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2577343.png)